(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate
Overview
Description
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate is a useful research compound. Its molecular formula is C8H24N2O10S and its molecular weight is 340.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tris(hydroxymethyl)aminomethane hemisulfate salt, also known as (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate or 2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid, is primarily used as a buffering agent in biochemistry and molecular biology . Its primary target is the pH of the solution it is added to. By resisting changes in pH, it helps maintain a stable environment for biological reactions .
Mode of Action
The compound acts as a proton acceptor and donor to resist changes in pH. It can donate a proton when the solution becomes too basic and accept a proton when the solution becomes too acidic . This ability to ‘buffer’ pH changes is crucial in many biological and chemical applications .
Biochemical Pathways
As a buffer, the compound does not directly participate in biochemical pathways. Instead, it helps maintain the optimal pH for these pathways to occur. Many biochemical reactions are pH-dependent, and slight changes in pH can significantly affect the rate and efficiency of these reactions .
Pharmacokinetics
It is known to be soluble in water , which would facilitate its distribution if it were to be administered in vivo.
Result of Action
The primary result of the compound’s action is the stabilization of pH. This allows for the optimal functioning of biological reactions and pathways. In a medical context, it is occasionally used as a drug for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances .
Action Environment
The efficacy of the compound as a buffer depends on the initial pH of the solution, the concentration of the buffer, and the presence of other ions that might react with the buffer . Its stability can be affected by temperature, as changes in temperature can shift the equilibrium of the protonation-deprotonation reaction .
Biochemical Analysis
Biochemical Properties
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate plays a crucial role in biochemical reactions by acting as a buffer to maintain pH stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in studies involving the restriction enzyme EcoRV, where it helps maintain the optimal pH for enzyme activity . Additionally, it interacts with proteoglycans and type I collagen, influencing their interactions and stability . The compound’s buffering capacity is essential for maintaining the proper environment for these biochemical interactions.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by maintaining the pH balance, which is critical for various cellular activities. For example, it has been used in studies to investigate intracellular pH recovery in NH4Cl-induced acidosis in isolated turtle hearts . The compound’s ability to stabilize pH levels impacts cell signaling pathways, gene expression, and cellular metabolism, ensuring that cells function optimally under experimental conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its buffering capacity. It binds to hydrogen ions, preventing significant changes in pH that could disrupt biochemical reactions. This buffering action is crucial for enzyme activity, as many enzymes require specific pH ranges to function correctly . The compound’s ability to maintain stable pH levels ensures that biochemical reactions proceed efficiently without being hindered by pH fluctuations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its buffering capacity can be affected by prolonged storage or exposure to extreme conditions. Studies have shown that solutions of this compound remain stable at 2-8°C for at least six months . It is essential to monitor the pH of solutions regularly to ensure that the buffering capacity remains effective over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, it effectively maintains pH balance without causing adverse effects. At high doses, it may lead to toxicity or other adverse effects. It is crucial to determine the appropriate dosage for each specific application to avoid potential negative impacts on animal health .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a buffer. It interacts with enzymes and cofactors that regulate metabolic processes, ensuring that the pH remains stable for optimal enzyme activity . This stability is essential for maintaining metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution within cells ensures that it can effectively maintain pH balance in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound can exert its buffering effects precisely where needed, maintaining the stability of biochemical reactions within those compartments.
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11NO3.H2O4S/c2*5-4(1-6,2-7)3-8;1-5(2,3)4/h2*6-8H,1-3,5H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJBMOUMSAPNML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220198 | |
Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-38-7 | |
Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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